

physical and chemical properties of 2,4-Dimethyloxazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2,4-Dimethyloxazole-5-carbaldehyde

Cat. No.: B1278421

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In-Depth Technical Guide: 2,4-Dimethyloxazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4-Dimethyloxazole-5-carbaldehyde** (CAS No: 69062-86-8), a heterocyclic aldehyde with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its molecular identifiers, predicted physical and spectroscopic properties, and discusses plausible synthetic strategies and chemical reactivity. Due to a lack of experimentally determined data in publicly accessible literature, much of the information presented herein is based on theoretical predictions and analysis of related oxazole structures. This guide aims to serve as a foundational resource for researchers interested in the evaluation and utilization of this compound.

Compound Identification

A clear identification of **2,4-Dimethyloxazole-5-carbaldehyde** is crucial for accurate research and communication. The primary identifiers for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	2,4-dimethyl-1,3-oxazole-5-carbaldehyde[1]
CAS Number	69062-86-8[1][2]
Molecular Formula	C ₆ H ₇ NO ₂ [1][2]
Molecular Weight	125.13 g/mol [2]
Canonical SMILES	CC1=C(C=O)OC(=N1)C
InChI	InChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3
InChIKey	OPTYBWVHZBYRGJ-UHFFFAOYSA-N

Physical Properties (Predicted)

Experimental data for the physical properties of **2,4-Dimethyloxazole-5-carbaldehyde** are not readily available in the surveyed literature. The following table summarizes predicted values based on its chemical structure and computational models.

Property	Predicted Value	Notes
Melting Point	Not available	Expected to be a low-melting solid.
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents	Expected to have limited solubility in water.
XlogP	0.9	A measure of lipophilicity.

Chemical Reactivity and Stability

The chemical behavior of **2,4-Dimethyloxazole-5-carbaldehyde** is primarily dictated by the aldehyde functional group and the substituted oxazole ring.

- **Aldehyde Group Reactivity:** The aldehyde moiety is susceptible to a range of chemical transformations, including:
 - **Oxidation:** Can be readily oxidized to the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid.
 - **Reduction:** Can be reduced to the corresponding primary alcohol, (2,4-dimethyloxazol-5-yl)methanol.
 - **Nucleophilic Addition:** The electrophilic carbonyl carbon can undergo addition reactions with various nucleophiles, such as Grignard reagents and organolithium compounds.
 - **Condensation Reactions:** Can participate in condensation reactions with amines to form Schiff bases (imines) and with other active methylene compounds.
- **Oxazole Ring Chemistry:** The 2,4-disubstituted oxazole ring is an electron-rich aromatic system.
 - **Electrophilic Aromatic Substitution:** The ring can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde at the 5-position will influence the regioselectivity of such reactions.
 - **Stability:** The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, harsh conditions can lead to ring-opening.

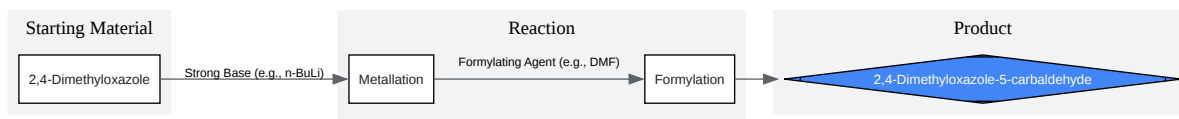
Plausible Synthetic Methodologies (Theoretical)

While a specific, detailed experimental protocol for the synthesis of **2,4-Dimethyloxazole-5-carbaldehyde** has not been found in the literature, established methods for the synthesis of substituted oxazoles can be adapted.

Formylation of 2,4-Dimethyloxazole

One of the most direct theoretical routes involves the formylation of a pre-formed 2,4-dimethyloxazole ring. This could potentially be achieved through a Vilsmeier-Haack type reaction or through metallation followed by quenching with a formylating agent.

Logical Workflow for Synthesis via Formylation:



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Caption: Theoretical synthesis via metallation and formylation.

Cyclization Strategies

Several classic organic reactions could potentially be adapted to construct the substituted oxazole ring with the desired aldehyde functionality. These include modifications of the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, or the van Leusen reaction.^{[1][3]} However, these would likely require multi-step sequences and carefully chosen starting materials.

Spectroscopic Properties (Predicted)

Experimentally obtained spectroscopic data for **2,4-Dimethyloxazole-5-carbaldehyde** is not available. The following are predicted spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:
 - A singlet for the aldehydic proton (CHO) is expected in the downfield region (δ 9-10 ppm).
 - Two distinct singlets for the two methyl groups (CH₃) at positions 2 and 4 of the oxazole ring are anticipated in the upfield region (δ 2-3 ppm).
- ¹³C NMR:
 - A signal for the carbonyl carbon of the aldehyde is expected around δ 180-190 ppm.
 - Signals for the C2, C4, and C5 carbons of the oxazole ring.

- Signals for the two methyl group carbons.

Infrared (IR) Spectroscopy

Functional Group	Predicted Absorption Range (cm ⁻¹)
C=O Stretch (Aldehyde)	1680 - 1710
C=N Stretch (Oxazole)	1550 - 1650
C=C Stretch (Oxazole)	1450 - 1550
C-H Stretch (Methyl)	2850 - 3000

Mass Spectrometry (MS)

- Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at an m/z of 125.
- Fragmentation: Common fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) or a hydrogen radical from the aldehyde.

Experimental Protocols (General)

While specific protocols for **2,4-Dimethyloxazole-5-carbaldehyde** are unavailable, the following provides a general framework for the synthesis and characterization of similar heterocyclic aldehydes.

General Synthetic Procedure (Hypothetical)

Reaction Setup Workflow:



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Caption: General workflow for small-scale organic synthesis.

- **Reaction:** A solution of the starting material (e.g., 2,4-dimethyloxazole) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) would be cooled under an inert atmosphere (e.g., nitrogen, argon). The formylating agent or its precursor would be added dropwise, and the reaction mixture stirred at a controlled temperature.
- **Monitoring:** The progress of the reaction would be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup:** Upon completion, the reaction would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.
- **Purification:** The crude product would be purified using a standard technique such as column chromatography or recrystallization.

Characterization Methods

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **IR Spectroscopy:** An IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety and Handling

Specific safety data for **2,4-Dimethyloxazole-5-carbaldehyde** is limited. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as a dangerous good for transport, which may incur additional shipping charges.[\[2\]](#)

Conclusion

2,4-Dimethyloxazole-5-carbaldehyde is a chemical intermediate with potential for further synthetic elaboration. This technical guide has summarized its key identifiers and provided a theoretical framework for its physical and chemical properties. A significant lack of experimental

data highlights the need for further research to fully characterize this compound and explore its potential applications. Researchers are encouraged to use the information presented here as a starting point for their investigations, with the understanding that the predicted properties require experimental validation.

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